3,6,9,12-Tetraoxadohexacontan-1-ol
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Overview
Description
. This compound is characterized by its four ether linkages and a terminal hydroxyl group, making it a versatile molecule in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxadohexacontan-1-ol typically involves the reaction of butanol with ethylene oxide in the presence of a catalyst. The reaction proceeds through a series of ethoxylation steps, where ethylene oxide is added to butanol, forming the desired tetraethylene glycol monobutyl ether .
Industrial Production Methods
Industrial production of this compound follows a similar ethoxylation process but on a larger scale. The reaction is carried out in a continuous reactor system, where butanol and ethylene oxide are fed into the reactor, and the product is continuously removed. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
3,6,9,12-Tetraoxadohexacontan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding ethers.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Ethers.
Substitution: Halides and amines.
Scientific Research Applications
3,6,9,12-Tetraoxadohexacontan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in various organic synthesis reactions.
Biology: Employed in the preparation of biocompatible materials and as a surfactant in biological assays.
Medicine: Utilized in drug formulation and delivery systems due to its solubilizing properties.
Industry: Applied in the production of detergents, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of 3,6,9,12-Tetraoxadohexacontan-1-ol involves its ability to interact with various molecular targets through its ether linkages and hydroxyl group. These interactions can affect the solubility, stability, and reactivity of other compounds in a reaction mixture. The compound can also form hydrogen bonds with other molecules, influencing their behavior in different environments .
Comparison with Similar Compounds
Similar Compounds
- Tetraethylene glycol monomethyl ether
- Tetraethylene glycol monoethyl ether
- Tetraethylene glycol monododecyl ether
Uniqueness
3,6,9,12-Tetraoxadohexacontan-1-ol is unique due to its specific combination of four ether linkages and a terminal hydroxyl group, which imparts distinct solubility and reactivity properties. This makes it particularly useful in applications requiring a balance between hydrophilicity and hydrophobicity .
Properties
CAS No. |
139994-59-5 |
---|---|
Molecular Formula |
C58H118O5 |
Molecular Weight |
895.6 g/mol |
IUPAC Name |
2-[2-[2-(2-pentacontoxyethoxy)ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C58H118O5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29-30-31-32-33-34-35-36-37-38-39-40-41-42-43-44-45-46-47-48-49-51-60-53-55-62-57-58-63-56-54-61-52-50-59/h59H,2-58H2,1H3 |
InChI Key |
ABJNVWGJNOKXBS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCCOCCOCCOCCOCCO |
Origin of Product |
United States |
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